Linagliptin - 668270-12-0

Linagliptin

Catalog Number: EVT-273032
CAS Number: 668270-12-0
Molecular Formula: C25H28N8O2
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Linagliptin (8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione) is a synthetically derived compound classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [, , ] In scientific research, linagliptin serves as a valuable tool for investigating the physiological roles of DPP-4 and the therapeutic potential of its inhibition in various disease models.

Metformin

  • Compound Description: Metformin is a biguanide class antihyperglycemic agent commonly used to treat type 2 diabetes mellitus (T2DM) [, , , , , , , , ]. It works primarily by reducing hepatic glucose production and improving insulin sensitivity.
  • Relevance: Metformin is frequently co-administered with linagliptin, particularly in patients with inadequate glycemic control on metformin alone. Numerous studies investigated the efficacy and safety of linagliptin in combination with metformin [, , , , , , , , ].

Glimepiride

  • Compound Description: Glimepiride is a sulfonylurea class antidiabetic drug that stimulates insulin secretion from pancreatic β-cells [, , ].
  • Relevance: The CAROLINA trial compared the cardiovascular outcomes of linagliptin versus glimepiride in T2DM patients with elevated cardiovascular risk []. Glimepiride serves as an active comparator to assess the cardiovascular safety of linagliptin. Additionally, one study mentions that gliclazide, another sulfonylurea, has shown a reduced risk of hypoglycemia compared to glimepiride []. While gliclazide is not directly structurally related to linagliptin, its comparison with glimepiride in the context of cardiovascular safety makes it indirectly relevant.

Empagliflozin

  • Compound Description: Empagliflozin belongs to the sodium-glucose co-transporter 2 (SGLT2) inhibitors, a class of antidiabetic drugs that lower blood glucose levels by increasing urinary glucose excretion [, ].
  • Relevance: Studies investigated the efficacy and safety of fixed-dose combination therapies containing both empagliflozin and linagliptin, alongside metformin, for T2DM treatment [, ]. These studies highlight the potential advantages of combining drugs with complementary mechanisms of action to enhance glycemic control.

Pioglitazone

  • Compound Description: Pioglitazone is a thiazolidinedione class antidiabetic agent that improves insulin sensitivity in peripheral tissues [, , ].
  • Relevance: Similar to metformin, pioglitazone is investigated in combination with linagliptin for T2DM treatment [, ]. One study specifically examined the effects of both drugs on fracture healing in a diabetic rat model, suggesting potential benefits of the combination therapy [].

Exenatide

  • Compound Description: Exenatide is a glucagon-like peptide-1 (GLP-1) receptor agonist that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying [].
  • Relevance: A study investigated the chronic effects of linagliptin alone and in combination with exenatide in diet-induced obese rats []. This research aimed to understand the interplay between DPP-4 inhibition (linagliptin's mechanism) and direct GLP-1 receptor agonism (exenatide's mechanism) in the context of obesity and glycemic control.

Simvastatin

  • Compound Description: Simvastatin is a statin drug used to lower cholesterol levels by inhibiting HMG-CoA reductase [].
  • Relevance: A study investigated the potential pharmacokinetic interactions between linagliptin and simvastatin []. The findings indicated no clinically relevant effects of linagliptin on simvastatin exposure, ensuring the safety of co-administration.

Saxagliptin & Vildagliptin

  • Compound Description: Saxagliptin and vildagliptin are other DPP-4 inhibitors, like linagliptin, used for T2DM treatment [, ].
  • Relevance: They share the same mechanism of action as linagliptin and are often discussed in comparison to understand linagliptin's unique properties and potential advantages [, ]. Specifically, one study mentions the potential of saxagliptin and vildagliptin as disease-modifying agents for Alzheimer's disease, prompting the question of whether linagliptin might have similar potential []. Another study compares adherence, persistence, and healthcare costs associated with linagliptin, saxagliptin, and sitagliptin, providing insights into their real-world usage patterns [].

Sitagliptin

  • Compound Description: Sitagliptin is another DPP-4 inhibitor, similar to linagliptin, used to treat T2DM [].
  • Relevance: A study comparing adherence, persistence, and healthcare costs associated with linagliptin, saxagliptin, and sitagliptin [] found that linagliptin patients might have a higher comorbidity level and use of pre-index insulin, highlighting potential differences in patient populations receiving these medications.
Source and Classification

Linagliptin was developed by Boehringer Ingelheim and received approval from the U.S. Food and Drug Administration in 2011. It is classified as an antidiabetic agent and specifically functions as a gliptin, which refers to its mechanism of inhibiting the enzyme dipeptidyl peptidase-4.

Synthesis Analysis

The synthesis of linagliptin involves several steps, primarily focusing on the aminolysis reaction of an intermediate compound with ethanolamine. The general synthetic pathway can be summarized as follows:

  1. Starting Materials: The synthesis begins with the alkylation of a purine derivative using 1-bromobut-2-yne.
  2. Formation of Intermediate: This step yields an intermediate compound that undergoes further reactions.
  3. Aminolysis Reaction: The key step involves the reaction of this intermediate with ethanolamine, leading to the formation of linagliptin.
  4. Purification: The final product is purified through crystallization techniques involving solvents like ethyl alcohol and methyl tert-butyl ether.

Recent industrial methods have been developed to enhance yield and purity while minimizing environmental impact. For example, a method described in a patent emphasizes using high-performance liquid chromatography (HPLC) for monitoring reactions, ensuring high purity and low cost .

Molecular Structure Analysis

Linagliptin has a complex molecular structure characterized by the following:

  • Molecular Formula: C25H28N8O2C_{25}H_{28}N_{8}O_{2}
  • Molecular Weight: 472.54 g/mol
  • Structural Features: The structure includes a purine base linked to a quinazoline moiety, contributing to its biological activity.

The molecular structure can be depicted as follows:

Linagliptin Structure \text{Linagliptin Structure }

Linagliptin Structure

Spectroscopic Data

Linagliptin's structural characterization has been confirmed using various spectroscopic techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy (NMR)
  • Mass Spectrometry (MS)
  • Infrared Spectroscopy (IR)

These methods provide insights into the molecular connectivity and functional groups present in linagliptin.

Chemical Reactions Analysis

Linagliptin undergoes various chemical reactions during its synthesis and degradation:

  1. Aminolysis Reaction: The primary reaction involves the nucleophilic attack of ethanolamine on the carbonyl carbon of the intermediate compound, resulting in the formation of linagliptin.
  2. Degradation Reactions: Linagliptin can also degrade under different conditions:
    • Acidic hydrolysis leads to significant degradation products.
    • Oxidative conditions may yield further impurities.

The degradation pathways have been studied extensively to understand potential toxicological impacts and ensure quality control during manufacturing .

Mechanism of Action

Linagliptin functions by inhibiting dipeptidyl peptidase-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme, linagliptin increases the levels of these hormones, which enhances insulin secretion in response to meals while suppressing glucagon release from the pancreas.

Key Mechanistic Insights

  • Incretin Effect: Linagliptin enhances the incretin effect, leading to improved glycemic control.
  • Long Duration of Action: Its long half-life allows for once-daily dosing without significant risk of hypoglycemia.
Physical and Chemical Properties Analysis

Linagliptin exhibits several important physical and chemical properties:

  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to degradation under acidic or oxidative conditions.
  • Melting Point: Approximately 200 °C.

These properties are crucial for determining formulation strategies in pharmaceutical applications .

Applications

Linagliptin is primarily utilized in clinical settings for managing type 2 diabetes mellitus. Its applications include:

  • Monotherapy or Combination Therapy: Used alone or in conjunction with other antidiabetic medications.
  • Long-term Glycemic Control: Helps maintain blood glucose levels within target ranges over extended periods.

Additionally, ongoing research explores its potential benefits beyond glycemic control, including cardiovascular protection and weight management .

Properties

CAS Number

668270-12-0

Product Name

Linagliptin

IUPAC Name

8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione

Molecular Formula

C25H28N8O2

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m1/s1

InChI Key

LTXREWYXXSTFRX-QGZVFWFLSA-N

SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Solubility

1 mg/mL
Soluble in methanol; sparingly soluble in ethanol; very slightly soluble in isopropanol, alcohol

Synonyms

(R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione
1356, BI
1H-purine-2,6-dione, 8-((3r)-3-amino-1-piperidinyl)-7-(2-butynyl)-3,7-dihydro-3-methyl-1-((4-methyl-2-quinazolinyl)methyl)-
BI 1356
BI-1356
BI1356
Linagliptin
Tradjenta
Trajenta

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.